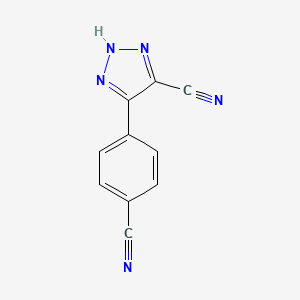

4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile

Description

4-(4-Cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile is a triazole-based heterocyclic compound featuring a cyano group (-CN) at both the 4-phenyl and 5-triazole positions. This bifunctional structure confers unique electronic and steric properties, making it valuable in materials science, medicinal chemistry, and coordination chemistry. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-component reactions involving aldehydes, sodium azide, and phosphonium salts . Its applications span organic electronics, metal-organic frameworks (MOFs), and bioactive molecule development.

Properties

IUPAC Name |

5-(4-cyanophenyl)-2H-triazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N5/c11-5-7-1-3-8(4-2-7)10-9(6-12)13-15-14-10/h1-4H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZLVVBXKVLEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NNN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The reaction conditions usually involve:

Reactants: An azide derivative and an alkyne derivative.

Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate.

Solvent: Dimethyl sulfoxide (DMSO)

Biological Activity

4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound's structural features contribute to its interactions with various biological targets, making it a subject of interest in drug design and development.

Chemical Structure

The chemical structure of 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile can be represented as follows:

This structure includes a triazole ring, which is known for its ability to form hydrogen bonds and participate in π-π stacking interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile has been explored through various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. It was found that 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile exhibited significant cytotoxicity against leukemia and breast cancer cell lines at nanomolar concentrations. The compound's mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

- Antibacterial and Antifungal Studies : In vitro studies demonstrated that 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, antifungal assays indicated effectiveness against common fungal pathogens such as Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural features. The presence of electron-withdrawing groups like cyano enhances the lipophilicity and bioavailability of the compound.

| Compound Feature | Effect on Activity |

|---|---|

| Cyano group | Increases potency against cancer cells |

| Triazole ring | Facilitates interaction with biological targets |

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer effects was conducted using a series of derivatives based on 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile. The study revealed that modifications at the phenyl ring significantly influenced cytotoxicity levels. The most active derivatives were those with additional electron-withdrawing groups .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial effects, 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (-F, -Cl, -CN) increase melting points compared to electron-donating groups (-CH3, -OCH3). For example, 5d (fluorophenyl) melts at 190–192°C, while 5e (p-tolyl) melts at 173–175°C .

- Synthetic Efficiency: Multi-component reactions (e.g., for 5d and 5e) achieve moderate yields (56–67%), whereas CuAAC methods (used for cyano derivatives) require optimization for scalability .

Electronic and Reactivity Comparisons

The dual cyano groups in 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile enhance its electron-deficient character, influencing:

- Coordination Chemistry: The triazole nitrogen atoms and cyano groups act as ligands for transition metals (e.g., Cu, Ag), forming stable complexes for catalytic or luminescent applications .

- Reactivity : The compound undergoes nucleophilic substitution at the triazole position, enabling functionalization for drug discovery (e.g., antimicrobial agents) .

In contrast, analogs like 4-(4-chlorophenyl)-1H-1,2,3-triazole-5-carbonitrile exhibit reduced electron deficiency, limiting their utility in charge-transfer systems but enhancing stability in biological media .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(4-cyanophenyl)-1H-1,2,3-triazole-5-carbonitrile to improve yield and purity?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Using copper sulfate and sodium ascorbate as catalysts in a THF/water solvent system (1:1) at 50°C for 16 hours .

- Purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradient) to isolate the product in ~66% yield .

- Monitoring reaction progress with TLC and confirming purity via NMR (e.g., δ = 8.86 ppm for triazole protons) and HRMS .

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (e.g., DMSO-d6) to confirm proton environments and carbon assignments, such as the cyano group at ~112 ppm .

- IR : Detect nitrile stretches (~2242 cm) and triazole ring vibrations (~1561 cm) .

- X-ray Crystallography : Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. WinGX/ORTEP can visualize ellipsoids and packing diagrams .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Ventilation : Use fume hoods with mechanical exhaust systems to avoid dust inhalation .

- Disposal : Incinerate in a chemical incinerator with afterburners, adhering to local regulations .

- Note : No specific toxicity data is available, so assume acute hazards and minimize exposure .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be addressed?

- Methodological Answer :

- Anisotropic Refinement : For non-hydrogen atoms, apply SHELXL’s ANIS command to model displacement ellipsoids. Use ISOR constraints if thermal motion is poorly defined .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···N) using PLATON or Mercury . Refine hydrogen positions with AFIX commands .

- Twinned Data : Employ TWIN and BASF instructions for twinned crystals, validated via R-factor convergence .

Q. How can quantum chemical calculations predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, highlighting electron-deficient nitrile groups .

- Molecular Docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina. Parameterize force fields (e.g., AMBER) for triazole-CN interactions .

- ADMET Prediction : Apply SwissADME to estimate solubility and cytochrome P450 inhibition, leveraging the compound’s logP (~2.5) and topological polar surface area (~85 Ų) .

Q. How do the cyano substituents influence the electronic properties of the triazole ring?

- Methodological Answer :

- Spectroscopic Analysis : Compare NMR shifts of the triazole carbons with/without cyano groups to assess electron withdrawal effects .

- Cyclic Voltammetry : Measure oxidation potentials to evaluate the electron-deficient nature induced by –CN groups.

- XPS : Analyze N 1s binding energies to quantify charge distribution on the triazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.